1-Bromo-2-phenoxybenzene (also known as 2-phenoxybromobenzene) is primarily used as a solvent in scientific research. Its properties, such as high boiling point and ability to dissolve various organic compounds, make it suitable for applications like recrystallizations and extractions [].
Furthermore, 1-Bromo-2-phenoxybenzene serves as an intermediate in the synthesis of more complex molecules. The presence of a bromine atom allows for various chemical transformations, such as substitution reactions, to introduce desired functional groups [].
While limited, some research explores the potential applications of 1-Bromo-2-phenoxybenzene beyond its role as a solvent and intermediate. These areas include:
1-Bromo-2-phenoxybenzene is classified as a harmful substance and can cause irritation upon contact with skin, eyes, and respiratory system. It is also considered hazardous to the aquatic environment. Therefore, proper handling and safety precautions are essential when working with this compound [].
1-Bromo-2-phenoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 249.10 g/mol. It features a bromine atom attached to a phenoxybenzene structure, which consists of a phenyl group bonded to an ether group (phenoxy). This compound is recognized for its role in various
1-Bromo-2-phenoxybenzene exhibits notable biological activity, particularly in its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and the detoxification of various substances in the body. The compound has been reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9, which may lead to altered metabolism of co-administered drugs.
The compound influences various cellular processes, including:
The synthesis of 1-Bromo-2-phenoxybenzene can be achieved through multiple methods:
1-Bromo-2-phenoxybenzene finds applications in various fields:
Studies on 1-Bromo-2-phenoxybenzene have highlighted its interactions with biological molecules. Its inhibition of cytochrome P450 enzymes suggests potential implications for drug interactions and toxicity. Additionally, its ability to modulate signaling pathways indicates possible effects on cellular responses under various conditions .
Several compounds share structural similarities with 1-Bromo-2-phenoxybenzene. Here are some notable examples:
These compounds illustrate the diversity within the phenoxybenzene family while highlighting the unique properties of 1-Bromo-2-phenoxybenzene due to its specific bromination position and interactions.
Irritant